

Experimental Dosing Protocols for FTI-276 in Nude Mice

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Compound Focus: Fti 276

CAS No.: 170006-72-1

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The table below summarizes the key dosing parameters from published studies using FTI-276 in nude mice bearing human tumor xenografts.

Tumor Model	Dose	Route of Administration	Dosing Formulation & Schedule	Reported Efficacy
Human Lung Carcinoma (Calu-1, A-549) [1]	50 mg/kg	Intraperitoneal (IP) injection	Once daily	Up to 80% inhibition of tumor growth [1].
Human Lung Carcinoma (with K-Ras mutation) [2]	Not explicitly stated, but context suggests 50 mg/kg	Implanted time-release pellet	Sustained release over 30 days	Selective, dose-dependent blockade of tumor growth [2].

Detailed Methodologies for Key Experiments

1. Protocol for Daily Intraperitoneal Injection This method was used to demonstrate efficacy against human lung cancer xenografts (e.g., Calu-1 and A-549 cells) [1].

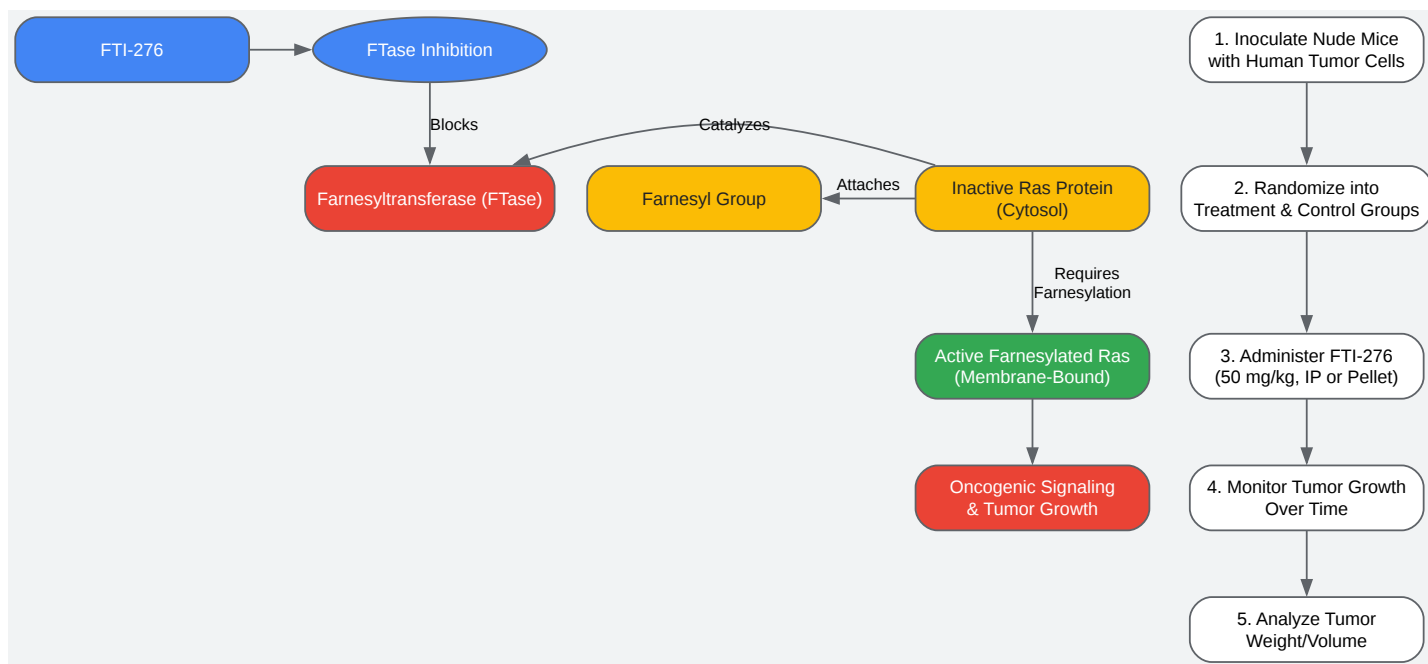
- **Dose Preparation:** The search results do not specify the exact formulation for the IP injection solution used in these studies. However, general guidance for research compounds like FTI-276 suggests that a stock solution can be prepared in DMSO and then diluted in a saline-based vehicle containing agents like Tween 80 or PEG300 to ensure solubility and stability for *in vivo* administration [3].
- **Dosing Schedule:** Mice received a daily intraperitoneal injection of FTI-276 at a dose of **50 mg/kg** body weight [1].
- **Efficacy Assessment:** Tumor growth was monitored and compared to a control group receiving vehicle alone. The study concluded that FTI-276 alone was sufficient to suppress the growth of these human tumor xenografts [1].

2. Protocol for Sustained Release via Pellet This approach was used in a lung adenoma model in A/J mice to maintain a constant serum level of the drug [4]. While not specifically in nude mice, this provides a validated method for sustained delivery.

- **Dose Preparation:** FTI-276 was incorporated into a **time-release pellet**.
- **Dosing Schedule:** A pellet designed to deliver **50 mg/kg** of body weight per day was implanted subcutaneously, providing continuous drug delivery for **30 days** [4].
- **Pharmacokinetics:** This method achieved an average serum concentration of **1.68 µg/ml** over the 30-day period [4].
- **Efficacy Assessment:** In the established lung adenoma model, this protocol resulted in a **60% reduction in tumor multiplicity** and a **~58% reduction in tumor volume** [4].

Mechanism of Action and Experimental Workflow

FTI-276 is a peptidomimetic inhibitor that blocks the activity of farnesyltransferase (FTase). This enzyme is responsible for the post-translational farnesylation of proteins like Ras, a critical step for their membrane localization and oncogenic activity [2] [3]. The following diagram illustrates the inhibitory mechanism and a typical *in vivo* experimental workflow.



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Key Considerations for Protocol Design

- **Tumor Model Selectivity:** The efficacy of FTI-276 is highly dependent on the genetic makeup of the tumor. It selectively blocks the growth of tumors with **K-Ras mutations**, while showing no effect on tumors without Ras mutations [2].
- **Alternative Prenylation:** In some cell lines, particularly those with K-Ras mutations, inhibition of farnesylation alone may not be sufficient to fully block Ras processing, as K-Ras can be alternatively modified by geranylgeranyltransferase I. Complete inhibition of oncogenic K-Ras prenylation may require a combination of FTI-276 and a geranylgeranyltransferase inhibitor [1].
- **Formulation Note:** The commercial supplier InviVoChem notes that FTI-276 is for research use only and provides extensive suggested formulations for *in vivo* studies, including various injectable and oral solutions [3]. Researchers should empirically determine the optimal formulation for their specific experimental setup.

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